molecular formula C8H11N3S2 B12504326 6-(thiomorpholin-4-yl)pyrimidine-4(3H)-thione

6-(thiomorpholin-4-yl)pyrimidine-4(3H)-thione

Cat. No.: B12504326
M. Wt: 213.3 g/mol
InChI Key: WZTMDJQVOOQQAT-UHFFFAOYSA-N
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Description

6-(Thiomorpholin-4-yl)pyrimidine-4(3H)-thione is a heterocyclic compound featuring a pyrimidine core substituted with a thiomorpholine group at the 6-position and a thione group at the 4-position. The thione group (-C=S) is critical for its electronic properties, enabling interactions with biological targets such as enzymes or DNA .

Properties

IUPAC Name

6-thiomorpholin-4-yl-1H-pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S2/c12-8-5-7(9-6-10-8)11-1-3-13-4-2-11/h5-6H,1-4H2,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTMDJQVOOQQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC(=S)N=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(thiomorpholin-4-yl)pyrimidine-4(3H)-thione typically involves the reaction of thiomorpholine with pyrimidine derivatives under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiomorpholine, followed by nucleophilic substitution with a halogenated pyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(Thiomorpholin-4-yl)pyrimidine-4(3H)-thione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Sodium hydride, potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Functionalized pyrimidine derivatives

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 6-(thiomorpholin-4-yl)pyrimidine-4(3H)-thione involves multi-step reactions starting from pyrimidine derivatives. The compound features a thiomorpholine ring, which contributes to its biological activity. The structural characteristics are pivotal for its interaction with biological targets, influencing its pharmacological properties.

Antibacterial Activity

Recent studies have demonstrated that 6-(thiomorpholin-4-yl)pyrimidine-4(3H)-thione exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have been evaluated for their effectiveness against various bacterial strains, showing significant inhibition comparable to established antibiotics like ciprofloxacin . This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and function.

Antitumor Properties

The compound has also been investigated for its antitumor properties. Research indicates that it can induce apoptosis in cancer cells, making it a candidate for cancer therapy. In vitro studies have shown that 6-(thiomorpholin-4-yl)pyrimidine-4(3H)-thione derivatives exhibit cytotoxic effects on various human tumor cell lines, including liver (HepG2), colon (HT-29), and lung (NCI-H460) cancer cells . The mechanism of action is believed to involve the inhibition of key metabolic pathways essential for cancer cell proliferation.

Case Studies

Several case studies illustrate the efficacy of 6-(thiomorpholin-4-yl)pyrimidine-4(3H)-thione:

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various synthesized thione derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations lower than those of traditional antibiotics .
  • Antitumor Activity : In a comparative study with doxorubicin, 6-(thiomorpholin-4-yl)pyrimidine-4(3H)-thione showed enhanced cytotoxicity across multiple cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Mechanism of Action

The mechanism of action of 6-(thiomorpholin-4-yl)pyrimidine-4(3H)-thione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-thione derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Key Pyrimidine-Thione Derivatives and Their Properties

Compound Name Substituents/Modifications Biological Activity Key Findings Reference ID
Thieno[3,4-d]pyrimidine-4(3H)-thione (ThiathioHX) Thieno-fused pyrimidine with thione at C4 Photosensitizer for PDT - 20% deeper tissue penetration vs. 2,6-dithiopurine.
- Oxygenation-independent, effective against melanoma and cervical cancer.
4-Phenyl-6-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione Phenyl and thiophene substituents Antimicrobial, Antioxidant - Exhibited moderate activity against Candida albicans.
- IR: 3310 cm⁻¹ (NH stretch).
Quinazolin-4(3H)-thione derivatives Quinazoline core with thione Antiproliferative - Thione analogs showed 2–3× higher activity than oxo counterparts against MCF-7 cells.
5-Methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-4(3H)-thione Oxadiazole and methyl groups Antimicrobial - Moderate activity against Proteus vulgaris and Pseudomonas aeruginosa.
4-(3,4-Dimethoxyphenyl)-6-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione Dimethoxyphenyl and thiophene Not explicitly stated (structural focus) - Yield: 87%; m.p. 85–87°C.
- Anal. calcd.: C 57.81%, H 4.85%, N 8.43%.

Structural and Functional Insights

  • Thione vs. Oxo Analogs : Replacement of the carbonyl group (-C=O) with a thione (-C=S) red-shifts absorption spectra and increases triplet-state yields, enhancing photodynamic efficacy (e.g., ThiathioHX vs. ThiaHX) . This modification also improves antiproliferative activity in quinazoline derivatives .
  • Substituent Effects :
    • Thiophene/Thiomorpholine : Electron-rich substituents like thiophene or thiomorpholine improve π-π stacking with DNA/RNA, critical for PDT and antimicrobial activity .
    • Methoxy/Phenyl Groups : Enhance lipophilicity and membrane permeability, as seen in dihydropyrimidine-thiones with dimethoxyphenyl groups .
    • Oxadiazole : Introduces hydrogen-bonding sites, improving interactions with microbial enzymes .

Biological Activity

6-(Thiomorpholin-4-yl)pyrimidine-4(3H)-thione is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a thiomorpholine moiety and a thione functional group. Its unique structure suggests potential interactions with biological targets, influencing its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 6-(thiomorpholin-4-yl)pyrimidine-4(3H)-thione. Research indicates that modifications at specific positions on the pyrimidine ring can enhance cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several pyrimidine derivatives against human cancer cell lines, including leukemia and breast cancer cells. The results indicated that compounds similar to 6-(thiomorpholin-4-yl)pyrimidine-4(3H)-thione exhibited significant antiproliferative activity, with IC50 values ranging from 5 to 20 µM depending on the cell line tested .
  • Mechanism of Action : The mechanism underlying the anticancer activity was investigated through apoptosis assays, revealing that the most potent derivatives increased the Bax/Bcl2 ratio, suggesting induction of apoptosis as a key action mechanism .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored, particularly against bacterial strains. Pyrimidine derivatives are known for their diverse pharmacological profiles, which include antibacterial and antifungal activities.

Research Findings

  • Broad Spectrum Activity : A series of studies have shown that pyrimidine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to 6-(thiomorpholin-4-yl)pyrimidine-4(3H)-thione demonstrated minimum inhibitory concentrations (MIC) ranging from 0.5 to 10 µg/mL against various bacterial strains .
  • Targeted Mechanisms : The antimicrobial action is often attributed to interference with bacterial DNA replication and protein synthesis. Molecular docking studies suggest that these compounds bind effectively to bacterial enzymes essential for their survival .

Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC (µg/mL)Reference
Anticancer (Leukemia)K562 Cell Line10
Anticancer (Breast)MCF-7 Cell Line15
AntibacterialE. coli0.5
AntibacterialS. aureus1.0

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